molecular formula C20H16FN5O2 B2739985 3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1226428-76-7

3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2739985
CAS RN: 1226428-76-7
M. Wt: 377.379
InChI Key: SLOGBIHSDYHYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology Research

This compound is of interest in oncology due to its potential role in inhibiting the enzyme PARP (Poly ADP-ribose polymerase). PARP plays a crucial role in DNA repair and cell death, and inhibitors of this enzyme can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment . Research into this compound could lead to new treatments for various cancers by exploiting the vulnerability of cancer cells to DNA damage.

Pharmacology

In pharmacology, the compound’s ability to interact with PARP also suggests its use in developing drugs that can modulate the activity of this enzyme. This modulation has implications not only in cancer therapy but also in conditions related to DNA repair deficiencies, such as certain neurodegenerative diseases .

Biochemistry

Biochemists study this compound for its role in the formation of poly (ADP-ribose) chains within the cellular nucleus. Understanding this process is vital for insights into the regulation of gene expression, chromosome structure, and the cellular response to stress .

Medicinal Chemistry

The compound’s structure is key for medicinal chemists who are working on synthesizing new derivatives with improved pharmacokinetic properties. These derivatives could have better solubility, stability, or bioavailability, which are critical factors in drug development .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable starting point for the synthesis of a wide range of pharmaceutical agents .

Molecular Biology

In molecular biology, the compound can be used to study the PARP’s role in processes like DNA base excision repair, cell division, and apoptosis. This research can provide deeper understanding of cellular mechanisms and lead to the development of gene therapies .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-26-18(10-16(25-26)12-6-8-13(21)9-7-12)20(28)22-11-17-14-4-2-3-5-15(14)19(27)24-23-17/h2-10H,11H2,1H3,(H,22,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOGBIHSDYHYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49671344

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